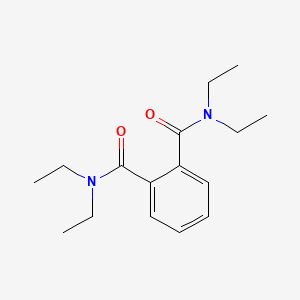

o-Phthalic acid bis(diethylamide)

Description

Contextualization within Amide Chemistry and Benzenedicarboxamide Derivatives

o-Phthalic acid bis(diethylamide), with the chemical formula C₁₆H₂₄N₂O₂ and CAS number 83-81-8, is a member of the benzenedicarboxamide family. nih.govchemicalbook.com This class of compounds is characterized by a central benzene (B151609) ring to which two carboxamide groups are attached. The specific isomer, ortho-, indicates that these amide groups are positioned on adjacent carbon atoms of the benzene ring. wikipedia.org

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding extensive use in the synthesis of polymers and pharmaceuticals. nih.gov Aromatic diamides, such as o-phthalic acid bis(diethylamide), are a significant subclass, with their rigid aromatic core and hydrogen-bonding capabilities influencing their physical and chemical properties. nih.gov The diethylamide substituents in o-phthalic acid bis(diethylamide) introduce a degree of steric hindrance and alter the electronic properties of the amide groups compared to simpler, unsubstituted amides.

Overview of Research Trajectories for Aromatic Diamides in Chemical Sciences

Research into aromatic diamides has followed several key trajectories, driven by their diverse applications. A significant area of investigation has been in the field of polymer chemistry, where aromatic diamides serve as monomers for the synthesis of high-performance polyamides, known for their exceptional thermal and mechanical stability. nih.gov

Another major research thrust has been in medicinal chemistry and materials science. Aromatic diamides have been explored for their biological activities, with some derivatives showing promise as insecticides. nih.govnih.gov The ability of the amide and aromatic moieties to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, makes them attractive for the design of functional materials with specific recognition and binding properties. nih.gov Furthermore, the coordination chemistry of aromatic diamides has been a subject of interest, with these compounds acting as ligands for the formation of metal complexes with unique structural and catalytic properties. osti.gov

Scope and Research Gaps in the Study of ortho-Phthalic Acid Bis(diethylamide)

Despite the broad interest in aromatic diamides, a comprehensive review of the scientific literature reveals a significant lack of focused research on o-phthalic acid bis(diethylamide). While its basic chemical properties are documented in various chemical databases, there is a notable absence of in-depth studies on its synthesis, characterization, and potential applications.

The primary research gaps include:

Detailed Synthesis and Characterization: While general methods for the synthesis of amides are well-known, specific, optimized procedures for o-phthalic acid bis(diethylamide) are not readily available in the academic literature. Furthermore, detailed spectroscopic and crystallographic data, which are crucial for a thorough understanding of its molecular structure and conformation, are largely absent.

Exploration of Biological Activity: The biological profile of o-phthalic acid bis(diethylamide) remains uninvestigated. Given that other phthalic acid diamides have shown insecticidal properties, a systematic evaluation of this compound's biological activity is a clear area for future research. nih.govnih.gov

Coordination Chemistry: The potential of o-phthalic acid bis(diethylamide) to act as a ligand in coordination chemistry is another unexplored avenue. The ortho-positioning of the two diethylamide groups could lead to the formation of stable chelate complexes with various metal ions, potentially yielding catalysts or functional materials with novel properties.

The dearth of specific research on o-phthalic acid bis(diethylamide) stands in contrast to the extensive studies on its isomers and other related aromatic diamides. This suggests that the compound represents a largely uncharted territory within chemical science, holding untapped potential for discovery and innovation.

Interactive Data Tables

Below are tables summarizing the known information for o-Phthalic acid bis(diethylamide) and related compounds mentioned in this article.

Table 1: Chemical and Physical Properties of o-Phthalic Acid Bis(diethylamide)

| Property | Value | Reference |

| IUPAC Name | 1-N,1-N,2-N,2-N-tetraethylbenzene-1,2-dicarboxamide | nih.gov |

| CAS Number | 83-81-8 | nih.gov |

| Molecular Formula | C₁₆H₂₄N₂O₂ | nih.gov |

| Molecular Weight | 276.37 g/mol | nih.gov |

| Melting Point | 39 °C | |

| Boiling Point | 175-180 °C | |

| Density | 1.0209 g/cm³ (estimate) | |

| Refractive Index | 1.5800 (estimate) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,2-N,2-N-tetraethylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-11-9-10-12-14(13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTBBAGXQYOFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058899 | |

| Record name | 1,2-Benzenedicarboxamide, N,N,N',N'-tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-81-8 | |

| Record name | N1,N1,N2,N2-Tetraethyl-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neospiran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geastigmol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxamide, N1,N1,N2,N2-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxamide, N,N,N',N'-tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraethylphthalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAETHYLPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22TJ09HM80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Ortho Phthalic Acid Bis Diethylamide Formation

Precursor Chemistry: Ortho-Phthalic Acid and Anhydride (B1165640) Reactivity in Amidation Processes

The primary precursors for the synthesis of o-phthalic acid bis(diethylamide) are o-phthalic acid and phthalic anhydride. wikipedia.orgwikipedia.org o-Phthalic acid is an aromatic dicarboxylic acid, while phthalic anhydride is its cyclic anhydride. wikipedia.orgwikipedia.org Phthalic anhydride is a principal commercial form of phthalic acid and was the first dicarboxylic acid anhydride to see commercial use. wikipedia.org

The reactivity of these precursors in amidation processes is central to the synthesis. Phthalic anhydride is particularly reactive towards nucleophiles like amines due to the electrophilicity of its carbonyl carbons. libretexts.org The reaction is often more facile than the direct amidation of o-phthalic acid, which typically requires harsher conditions or the use of coupling agents to activate the carboxylic acid groups. The formation of phthalimide (B116566) by heating phthalic anhydride with aqueous ammonia (B1221849) highlights the anhydride's reactivity. byjus.com

Historically, phthalic anhydride was first prepared in 1836 by the oxidation of naphthalene. wikipedia.org Modern industrial production often involves the catalytic oxidation of o-xylene. wikipedia.orgrsc.org

Direct Amidation and Condensation Pathways for Bis(diethylamide) Synthesis

The formation of o-phthalic acid bis(diethylamide) is achieved through direct amidation and condensation reactions, primarily involving the acylation of diethylamine (B46881).

Acylation Reactions with Diethylamine and Related Amines

The core of the synthesis is the nucleophilic acyl substitution reaction between an activated phthalic acid derivative and diethylamine. libretexts.org Phthalic anhydride is a common starting material for this process. The reaction with an amine, such as diethylamine, proceeds via nucleophilic attack on one of the carbonyl carbons of the anhydride. libretexts.orgresearchgate.net This initial attack leads to the opening of the anhydride ring and the formation of a mono-amido carboxylic acid intermediate. A subsequent amidation step is then required to form the bis(diethylamide).

The reaction of phthalic anhydride with various amines to form N-substituted phthalimides is a well-documented process and provides insight into the initial acylation step. researchgate.netsphinxsai.com For instance, the reaction of phthalic anhydride with primary amines in acetic acid can yield N-substituted phthalimides in high yields. researchgate.net

Optimization of Reaction Conditions: Solvent Effects and Temperature

The efficiency of the synthesis of o-phthalic acid bis(diethylamide) is significantly influenced by reaction conditions such as the choice of solvent and temperature. For example, in the synthesis of N-substituted phthalimides from phthalic anhydride and primary amines, acetic acid is often used as the solvent at elevated temperatures, such as 110 °C. researchgate.net The selection of an appropriate solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Temperature control is crucial to ensure the reaction proceeds to completion and to minimize potential side reactions.

Catalytic Approaches in ortho-Phthalic Acid Bis(diethylamide) Synthesis

Catalysis can play a significant role in the synthesis of amides from carboxylic acids and anhydrides. While direct thermal condensation is possible, catalysts can facilitate the reaction under milder conditions and improve yields. For instance, in the context of polyester (B1180765) synthesis from phthalic anhydride and epoxides, chromium(III) complexes have been shown to be effective catalysts in the presence of nucleophilic co-catalysts like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack. While specific catalytic systems for the direct synthesis of o-phthalic acid bis(diethylamide) are not extensively detailed in the provided search results, the principles of catalysis in related amidation and esterification reactions are applicable. mdpi.com

Elucidation of Reaction Mechanisms in Amide Bond Formation

The formation of the amide bonds in o-phthalic acid bis(diethylamide) follows the general mechanism of nucleophilic acyl substitution.

Nucleophilic Attack Mechanisms on Carboxylic Acid Derivatives

The reaction of an amine with a carboxylic acid anhydride, such as phthalic anhydride, is a classic example of nucleophilic acyl substitution. libretexts.org The mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C-O bond within the anhydride ring breaks, and a carboxylate group acts as the leaving group. libretexts.org

Proton Transfer: A proton is typically transferred from the initially protonated amine moiety to a base, resulting in the formation of the neutral amide product. libretexts.org

Role of Intermediates in Reaction Pathways

The synthesis of o-phthalic acid bis(diethylamide), which is also known by the name N,N,N',N'-tetraethylphthalamide, can be achieved through several synthetic routes. The progression of these reactions and the final product yield are significantly influenced by the key intermediates formed during the process. The most common precursors for the industrial and laboratory-scale synthesis of this compound are phthalic anhydride and phthaloyl chloride. The specific intermediates that arise are directly dependent on the chosen synthetic methodology.

Synthesis from Phthalic Anhydride:

The reaction between phthalic anhydride and a secondary amine, such as diethylamine, represents a fundamental method for the preparation of the corresponding phthalamide. This transformation occurs in a sequential manner. The initial and critical step is the nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride ring. This leads to the cleavage of the anhydride ring and the formation of a key intermediate known as a phthalamic acid.

Specifically, in the synthesis of o-phthalic acid bis(diethylamide), the first equivalent of diethylamine reacts with phthalic anhydride, resulting in the formation of the intermediate, N,N-diethylphthalamic acid. This intermediate is characterized by the presence of both a carboxylic acid functional group and a tertiary amide group.

The proposed mechanism for the reaction of a secondary amine with a cyclic anhydride like phthalic anhydride involves the formation of an amic acid as the initial product. researchgate.net It is important to note that this pathway differs from reactions involving primary amines, where the resulting secondary amic acid can undergo subsequent dehydration to form a stable cyclic imide. With a secondary amine, the absence of a proton on the nitrogen atom of the newly formed amide prevents such cyclization.

The reaction pathway can be outlined as follows:

Formation of the Mono-Amide Intermediate: Diethylamine, acting as a nucleophile, attacks one of the electrophilic carbonyl groups of phthalic anhydride. This addition-elimination reaction results in the opening of the anhydride ring and the formation of N,N-diethylphthalamic acid.

Formation of the Bis-amide: The second step of the synthesis involves the conversion of the remaining carboxylic acid group of the N,N-diethylphthalamic acid intermediate into a second diethylamide group. This is achieved through a reaction with a second equivalent of diethylamine. This amidation step typically requires more forcing conditions, such as elevated temperatures, to drive the reaction to completion and afford the desired o-phthalic acid bis(diethylamide). The general principle of forming phthalamic acid derivatives through the acylation of amines with phthalic anhydride is a well-documented process. jetir.org

Synthesis from Phthaloyl Chloride:

An alternative, and often more direct, synthetic route to o-phthalic acid bis(diethylamide) utilizes phthaloyl chloride as the starting material. This method involves the direct treatment of phthaloyl chloride with diethylamine. drugfuture.com It has been noted that the reaction of phthaloyl chloride with primary amines can lead to the formation of isophthalimides, which can subsequently react with another amine to yield mixed phthalamides. researchgate.net

When a secondary amine such as diethylamine is used, the reaction is expected to proceed directly to the final bis(diethylamide) product. The high reactivity of the acyl chloride functional groups facilitates a rapid reaction with two equivalents of diethylamine. In this process, a stable amic acid intermediate, as seen with phthalic anhydride, is not typically isolated. Each acyl chloride group readily undergoes nucleophilic acyl substitution with a molecule of diethylamine. This reaction results in the elimination of hydrogen chloride, which is usually neutralized by using an excess of diethylamine or by the addition of an auxiliary base.

The reaction pathway is summarized as follows:

Initial Amidation: The first molecule of diethylamine attacks one of the acyl chloride moieties of phthaloyl chloride, resulting in the formation of a mono-amido acyl chloride intermediate.

Final Amidation: A second molecule of diethylamine then rapidly reacts with the remaining highly reactive acyl chloride group to form the final product, o-phthalic acid bis(diethylamide).

The following interactive table summarizes the key intermediates in the described synthetic pathways.

| Starting Material | Key Intermediate(s) | Final Product |

| Phthalic Anhydride | N,N-Diethylphthalamic acid | o-Phthalic acid bis(diethylamide) |

| Phthaloyl Chloride | Mono-amido acyl chloride | o-Phthalic acid bis(diethylamide) |

Chemical Reactivity and Transformation Studies of Ortho Phthalic Acid Bis Diethylamide

Hydrolytic Stability and Chemical Degradation Pathways

The hydrolysis of amides, such as o-phthalic acid bis(diethylamide), involves the cleavage of the carbon-nitrogen bond. This process can be catalyzed by either acid or base and is a critical pathway for the degradation of the compound. The stability of the amide bond is significant, and its cleavage generally requires more forcing conditions than the hydrolysis of corresponding esters. miracosta.edu

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of o-phthalic acid bis(diethylamide) is initiated by the protonation of the carbonyl oxygen of one of the amide groups. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. rsc.org The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of diethylamine (B46881) to yield a carboxylic acid group. This process would occur sequentially for both amide groups.

The proposed mechanism for the acid-catalyzed hydrolysis of one of the amide groups is as follows:

Protonation of the carbonyl oxygen: The carbonyl oxygen is the most basic site and is protonated by the acid catalyst (H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the diethylamino group.

Elimination of diethylamine: The C-N bond cleaves, releasing diethylamine (as its protonated form, diethylammonium (B1227033) ion) and forming the corresponding carboxylic acid.

This sequence of reactions would first convert o-phthalic acid bis(diethylamide) to o-(diethylcarbamoyl)benzoic acid and then to o-phthalic acid. Studies on the hydrolysis of N,N-dimethylbenzamide support this mechanistic pathway, indicating that the reaction rate is dependent on the acidity of the solution. rsc.org

Base-Catalyzed Hydrolysis Mechanisms

In the presence of a base, such as hydroxide (B78521) ion (OH⁻), the hydrolysis of o-phthalic acid bis(diethylamide) proceeds through a different mechanism. The hydroxide ion acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the amide. vedantu.com This is generally a slower process compared to acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation.

The proposed mechanism for the base-catalyzed hydrolysis of one of the amide groups is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the diethylamide anion (a poor leaving group) is expelled. This is typically the rate-determining step.

Protonation of the diethylamide anion: The highly basic diethylamide anion is immediately protonated by water or another proton source to form diethylamine.

Deprotonation of the carboxylic acid: The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt.

Similar to the acid-catalyzed process, the hydrolysis would occur stepwise for both amide groups, ultimately yielding the phthalate (B1215562) dianion and two molecules of diethylamine.

Identification of Chemical Hydrolysis Products

The complete hydrolysis of o-phthalic acid bis(diethylamide) under either acidic or basic conditions is expected to yield o-phthalic acid and diethylamine. vedantu.com In acidic solution, the products will exist as o-phthalic acid and the diethylammonium ion. In basic solution, the products will be the o-phthalate dianion and diethylamine. The intermediate product of partial hydrolysis would be o-(diethylcarbamoyl)benzoic acid.

Table 1: Expected Hydrolysis Products of o-Phthalic Acid Bis(diethylamide)

| Reactant | Hydrolysis Condition | Intermediate Product | Final Products |

| o-Phthalic acid bis(diethylamide) | Acidic (e.g., HCl, H₂O) | o-(Diethylcarbamoyl)benzoic acid | o-Phthalic acid, Diethylammonium chloride |

| o-Phthalic acid bis(diethylamide) | Basic (e.g., NaOH, H₂O) | o-(Diethylcarbamoyl)benzoate | o-Phthalate disodium (B8443419) salt, Diethylamine |

Electrophilic and Nucleophilic Substitution Reactions on the Amide Moieties

The amide groups themselves can undergo substitution reactions, although these are less common than hydrolysis. Nucleophilic substitution at the carbonyl carbon has been discussed in the context of hydrolysis. Electrophilic attack on the nitrogen atom is generally difficult due to its low basicity, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. However, reactions involving the α-carbon of the N-alkyl groups are known. For instance, photochemical C(sp³)–H amination of amides using N-haloimides has been reported, suggesting the possibility of functionalizing the ethyl groups of o-phthalic acid bis(diethylamide) under specific conditions. nih.gov

Aromatic Ring Reactivity and Functionalization

Plausible functionalization reactions on the aromatic ring include nitration, halogenation, and Friedel-Crafts reactions, though they would likely require harsh conditions. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 4- or 5-position. The N,N-diethylamide group itself is a powerful directing group in ortho-metalation reactions, which could provide a route to functionalization at the positions adjacent to the amide groups if one were to employ a strong base like an alkyllithium reagent. nih.gov

Photochemical Transformations and Characterization of Reaction Intermediates

Aromatic amides are known to undergo photochemical reactions, with the photo-Fries rearrangement being a prominent example. cdnsciencepub.comresearchgate.net Upon absorption of UV light, an excited state is formed, which can lead to the homolytic cleavage of the C-N bond of the amide. This generates a pair of radicals: an acyl radical and an aminyl radical, which are held within a solvent cage. These radicals can then recombine at the ortho or para position to the original amide group, leading to the formation of amino-ketone derivatives.

For o-phthalic acid bis(diethylamide), irradiation could potentially lead to a variety of rearranged products. Cleavage of one C-N bond would generate a biradical intermediate that could rearrange in a manner analogous to the photo-Fries reaction. The study of the photolysis of fully aromatic amides has shown that such rearrangements can occur, alongside the formation of products from radical escape from the solvent cage. cdnsciencepub.comresearchgate.net The exact nature of the products and intermediates would depend on the solvent, the wavelength of light used, and the presence of oxygen. cdnsciencepub.com

Coordination Chemistry and Metal Complexation of Ortho Phthalic Acid Bis Diethylamide As a Ligand

Spectroscopic and Diffraction Studies of Metal-Ligand Interactions

The interaction between o-phthalic acid bis(diethylamide) and metal ions has been elucidated through various spectroscopic and diffraction techniques. These studies are crucial for understanding the coordination environment of the metal center, the geometry of the resulting complex, and the nature of the metal-ligand bond.

Infrared (IR) spectroscopy is a key tool for confirming the coordination of the amide group. In the free o-phthalic acid bis(diethylamide) ligand, the C=O stretching vibration of the amide appears at a characteristic frequency. Upon complexation with a metal ion, this band is expected to shift to a lower frequency (a redshift), indicating a weakening of the C=O bond due to the donation of electron density from the oxygen atom to the metal center. This phenomenon is a hallmark of coordination through the carbonyl oxygen. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide information about the ligand's conformation and the symmetry of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination site upon complexation can confirm the metal-ligand interaction.

Electronic spectroscopy (UV-Vis) offers insights into the electronic transitions within the complex. The spectra of metal complexes with this ligand would likely show bands corresponding to d-d transitions of the metal ion and charge-transfer bands between the ligand and the metal. chemistryjournal.netnih.gov The position and intensity of these bands are dependent on the metal ion and the coordination geometry.

Table 1: Expected Spectroscopic Changes upon Complexation of o-Phthalic Acid Bis(diethylamide)

| Spectroscopic Technique | Observation in Free Ligand | Expected Change upon Metal Complexation | Information Gained |

|---|---|---|---|

| Infrared (IR) | Sharp C=O stretch (amide I band) | Shift to lower wavenumber (redshift) | Confirmation of coordination via carbonyl oxygen. |

| ¹H NMR | Characteristic signals for ethyl and phenyl protons | Shift in signals, especially for protons near the carbonyl group | Confirmation of ligand-metal interaction in solution. |

| ¹³C NMR | Signal for the carbonyl carbon | Downfield shift of the carbonyl carbon signal | Evidence of coordination at the carbonyl group. |

| UV-Visible | Ligand-centered π-π* transitions | Appearance of new d-d and/or metal-to-ligand charge transfer (MLCT) bands | Information on the electronic structure and geometry of the complex. |

Supramolecular Interactions and Self-Assembly in Metal-Diamide Systems

The structure of o-phthalic acid bis(diethylamide) is conducive to the formation of complex supramolecular structures through self-assembly processes. The ability of the ligand to bridge metal centers can lead to the formation of coordination polymers and other extended networks. psu.edursc.org The self-assembly is driven by the coordination bonds between the ligand and metal ions, but it is also significantly influenced by weaker non-covalent interactions.

These interactions can include:

Hydrogen Bonding: Although the tertiary amide in o-phthalic acid bis(diethylamide) lacks N-H donors, co-ligands or solvent molecules can participate in hydrogen bonding, influencing the crystal packing.

π-π Stacking: The aromatic benzene (B151609) ring of the ligand can engage in π-π stacking interactions with adjacent ligands in other complexes, leading to the formation of layered or columnar structures. rsc.org

The interplay of these forces directs the assembly of discrete metal-ligand units into well-defined, higher-order structures. The choice of metal ion, with its preferred coordination geometry, and the reaction conditions (e.g., solvent, temperature) are critical factors that can be tuned to control the outcome of the self-assembly process, potentially leading to the formation of dimers, cages, or one-, two-, or three-dimensional coordination polymers. nih.govnih.gov Such self-assembled metal-diamide systems are of interest for their potential applications in materials science, for example, as porous materials or catalysts.

Computational and Theoretical Investigations of Ortho Phthalic Acid Bis Diethylamide and Its Complexes

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the behavior of o-phthalic acid bis(diethylamide). These approaches solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like o-phthalic acid bis(diethylamide), with its two diethylamide groups attached to a benzene (B151609) ring, multiple low-energy conformations may exist.

Conformational analysis involves systematically studying these different spatial arrangements (conformers) and their relative energies. The rotation around the C-N bonds of the amide groups and the bonds connecting the carbonyl carbon to the aromatic ring leads to various possible conformers. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed to locate these stable conformers and the transition states that separate them. The results of such an analysis would reveal the most likely shapes the molecule adopts and the energy barriers between them.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive and easily polarizable, as it requires less energy to excite an electron to a higher energy state. nih.gov For o-phthalic acid bis(diethylamide), the HOMO is expected to be located primarily on the electron-rich benzene ring and the nitrogen atoms of the amide groups, while the LUMO would likely be centered on the carbonyl groups. A smaller energy gap would indicate higher chemical reactivity and bioactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas (negative potential) are typically associated with lone pairs of electrons and are susceptible to electrophilic attack, while blue areas (positive potential) indicate electron-poor regions prone to nucleophilic attack. For o-phthalic acid bis(diethylamide), the MEP would show negative potential around the carbonyl oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors.

| Parameter | Significance | Predicted Characteristics for o-Phthalic Acid Bis(diethylamide) |

| HOMO Energy | Electron-donating ability | High, localized on the aromatic ring and amide nitrogens. |

| LUMO Energy | Electron-accepting ability | Low, localized on the carbonyl groups. |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | A smaller gap indicates higher reactivity. nih.gov |

| MEP Negative Regions | Sites for electrophilic attack | Concentrated around the carbonyl oxygen atoms. |

| MEP Positive Regions | Sites for nucleophilic attack | Expected around the hydrogen atoms of the ethyl groups and the aromatic ring. |

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of o-phthalic acid bis(diethylamide). By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes.

These calculated spectra can be correlated with experimental data to confirm the molecular structure and assign specific absorption bands to particular molecular motions. For instance, the characteristic C=O stretching vibrations of the amide groups would be predicted at a specific frequency range (typically around 1630-1680 cm⁻¹). Similarly, the C-N stretching and various bending modes of the ethyl groups and the aromatic ring can be identified. mdpi.com This correlation is invaluable for interpreting experimental spectroscopic data. researchgate.net

Reaction Pathway Modeling and Transition State Analysis for Synthetic Reactions

Computational chemistry can elucidate the mechanisms of chemical reactions, such as the synthesis of o-phthalic acid bis(diethylamide) from phthalic anhydride (B1165640) and diethylamine (B46881). By modeling the reaction pathway, chemists can identify the intermediates and, crucially, the transition states involved.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. youtube.com Using methods like nudged elastic band (NEB) or by performing a transition state search, the geometry and energy of the transition state can be calculated. youtube.com This information provides insights into the reaction kinetics and can help in optimizing reaction conditions. For example, analyzing the transition state for the addition of diethylamine to the carbonyl carbon of phthalic anhydride would reveal the key bond-forming and bond-breaking events that control the reaction rate. researchgate.net

Theoretical Studies on Metal-Ligand Bonding and Electronic Properties of Complexes

o-Phthalic acid bis(diethylamide) can act as a bidentate ligand, coordinating to metal ions through the oxygen atoms of its two carbonyl groups to form metal complexes. Theoretical methods are instrumental in understanding the nature of the bonding between the ligand and the metal center.

DFT calculations can be used to optimize the geometry of these metal complexes and to analyze the metal-ligand bonds. researchgate.netsemanticscholar.org Techniques such as Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the ligand and the metal and describe the hybrid orbitals involved in bonding. The electronic spectra (UV-Vis) of these complexes can also be predicted and compared with experimental results to understand the electronic transitions, which are often d-d transitions within the metal ion or charge-transfer transitions between the metal and the ligand. nih.gov Such studies can predict the geometry (e.g., tetrahedral or octahedral) of the resulting complexes. researchgate.netchemistryjournal.net

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions in Solution

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution.

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For o-phthalic acid bis(diethylamide) in a solvent, MD simulations can reveal:

Conformational Dynamics: How the molecule flexes and changes its shape in solution. nih.gov

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonds, van der Waals forces) between solute molecules and with the solvent. mdpi.com

These simulations provide a dynamic picture of how the molecule behaves in a realistic environment, which is crucial for understanding its physical properties and biological interactions. For instance, MD simulations of related phthalic acid esters have been used to study their interaction with cell membranes, revealing how they partition into the lipid bilayer. mdpi.comnih.govresearchgate.netdoaj.org

Environmental Degradation Pathways and Mechanisms of Ortho Phthalic Acid Bis Diethylamide Analogues

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For ortho-phthalic acid bis(diethylamide) analogues, the principal abiotic degradation pathways are photodegradation and hydrolysis, which are influenced by environmental conditions such as sunlight intensity, pH, and temperature.

Photodegradation involves the breakdown of molecules by light energy, particularly the UV portion of the solar spectrum. For aromatic amides, photolysis can lead to the cleavage of the amide bond (N-C(=O)). researchgate.net This process, known as a photo-Fries type rearrangement, can produce caged free radicals that can then form other products. researchgate.net Studies on fully aromatic amides have shown that irradiation at 254 nm can lead to the formation of aminobenzophenones. researchgate.net

While direct photolysis of some phthalate (B1215562) esters is considered a slow process, indirect photolysis, mediated by reactive oxygen species like hydroxyl radicals, can be more significant. acs.orgacs.org For instance, the photodegradation of dimethyl phthalate (DMP) and di-n-octyl phthalate (DOP) in water under simulated sunlight is influenced by C-O bond cleavage. nih.gov In the case of ortho-phthalic acid bis(diethylamide), it is plausible that similar mechanisms involving direct absorption of UV light or reactions with photochemically produced radicals would lead to the cleavage of the amide bonds, initiating its degradation.

Table 1: Photodegradation of Analogous Aromatic Compounds

| Compound | Conditions | Major Products | Reference |

|---|---|---|---|

| Benzanilide | 254 nm, ethanol | 2- and 4-aminobenzophenones | researchgate.net |

| Dimethyl Phthalate (DMP) | Simulated sunlight, water | Products of C-O bond cleavage | nih.gov |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bonds in ortho-phthalic acid bis(diethylamide) are susceptible to hydrolysis, which would yield phthalic acid and diethylamine (B46881). The rate of this reaction is typically dependent on pH and temperature.

Studies on the hydrolysis of phthalamic acid (the mono-amide of phthalic acid) and N-substituted phthalimides demonstrate that the amide linkage can be cleaved under both acidic and alkaline conditions. acs.orgcdnsciencepub.comrsc.org The hydrolysis of phthalamic acid is significantly faster than that of benzamide, suggesting that the neighboring carboxylic acid group in the mono-hydrolyzed intermediate of the bis(diethylamide) could catalyze the hydrolysis of the second amide group. researchgate.net The base-catalyzed hydrolysis of phthalimide (B116566) proceeds through the formation of phthalamic acid as an intermediate. rsc.org This suggests a stepwise hydrolysis for ortho-phthalic acid bis(diethylamide), first forming N,N-diethylphthalamic acid and then phthalic acid.

Table 2: Hydrolytic Degradation of Analogous Amide Compounds

| Compound | Conditions | Primary Products | Reference |

|---|---|---|---|

| N-methylphthalamic acid | Acidic and neutral | Phthalic acid, methylamine | acs.org |

| Phthalimide | Alkaline | Phthalamic acid, ammonia (B1221849) | rsc.org |

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms and their enzymes, is a primary route for the removal of many organic pollutants from the environment. For ortho-phthalic acid bis(diethylamide) analogues, this would involve a series of enzymatic reactions leading to the breakdown of the molecule.

The microbial degradation of phthalic acid esters is well-documented and provides a strong model for the likely biotic fate of ortho-phthalic acid bis(diethylamide). The general pathway for PAE degradation begins with the hydrolysis of the ester bonds to form phthalic acid. acs.orgsysu.edu.cnnih.gov It is highly probable that the degradation of ortho-phthalic acid bis(diethylamide) is initiated by a similar hydrolytic step, where microbial amidases cleave the amide bonds to produce phthalic acid and diethylamine.

Once formed, phthalic acid enters a central degradation pathway. Under aerobic conditions, bacteria utilize dioxygenase enzymes to hydroxylate the aromatic ring. nih.govnih.gov This is followed by decarboxylation to form protocatechuic acid. researchgate.net Protocatechuic acid is a key intermediate that is then susceptible to ring cleavage by other dioxygenases, leading to the formation of aliphatic compounds that can be funneled into central metabolic pathways like the Krebs cycle. acs.orgresearchgate.net

Under anaerobic conditions, a different pathway is employed where phthalic acid is converted to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic degradation pathways. nih.gov

Table 3: Key Steps in the Proposed Microbial Degradation of o-Phthalic Acid Bis(diethylamide)

| Degradation Step | Proposed Mechanism | Key Intermediates | References for Analogy |

|---|---|---|---|

| Initial Hydrolysis | Cleavage of amide bonds by amidases | N,N-diethylphthalamic acid, Phthalic acid, Diethylamine | sysu.edu.cnnih.gov |

| Aromatic Ring Oxidation | Dioxygenation of phthalic acid | Dihydroxylated phthalate derivatives | nih.govnih.govresearchgate.net |

| Decarboxylation | Removal of a carboxyl group | Protocatechuic acid | researchgate.net |

The key initial step in the biotic degradation of ortho-phthalic acid bis(diethylamide) is the enzymatic hydrolysis of its amide bonds. This reaction is catalyzed by a class of enzymes known as amidases or amidohydrolases. While specific amidases for this compound have not been characterized, the ability of microorganisms to hydrolyze a wide range of amides is well-established.

For example, the hydrolysis of phthalimide-derived esters has been shown to be catalyzed by lipases, though this acts on an ester bond. nih.gov More relevantly, the enzymatic hydrolysis of the amide bond in phthalamic acid is a known biological process. acs.org It is therefore expected that various microorganisms possessing broad-specificity amidases would be capable of transforming ortho-phthalic acid bis(diethylamide).

Table 4: Enzymatic Transformation of Related Amide and Ester Bonds

| Compound Type | Enzyme Class | Reaction | Reference for Analogy |

|---|---|---|---|

| Phthalimide-derived esters | Lipase | Hydrolysis of ester bond | nih.gov |

| Phthalamic acid | Amidase (inferred) | Hydrolysis of amide bond | acs.org |

Based on the degradation pathways of analogous compounds, the primary and secondary transformation products of ortho-phthalic acid bis(diethylamide) can be predicted.

The initial abiotic or biotic hydrolysis would lead to the formation of N,N-diethylphthalamic acid (a primary product) and subsequently phthalic acid and diethylamine .

Following the formation of phthalic acid, further microbial degradation under aerobic conditions would produce intermediates such as 4,5-dihydroxyphthalate and 3,4-dihydroxyphthalate , which are then decarboxylated to protocatechuic acid . researchgate.net Subsequent ring cleavage of protocatechuic acid leads to various aliphatic acids that are further metabolized.

Photodegradation could potentially lead to a different set of transformation products, possibly involving rearrangements of the aromatic ring and side chains, as seen with other aromatic amides, though specific products for ortho-phthalic acid bis(diethylamide) have not been identified.

Table 5: Potential Transformation Products of o-Phthalic Acid Bis(diethylamide) Degradation

| Transformation Product | Formation Pathway | Type | Reference for Analogy |

|---|---|---|---|

| N,N-diethylphthalamic acid | Hydrolysis | Primary | acs.orgrsc.org |

| Phthalic acid | Hydrolysis | Primary | acs.orgrsc.orgnih.gov |

| Diethylamine | Hydrolysis | Primary | - |

| 4,5-Dihydroxyphthalate | Microbial Oxidation | Secondary | researchgate.net |

| 3,4-Dihydroxyphthalate | Microbial Oxidation | Secondary | researchgate.net |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for o-Phthalic acid bis(diethylamide), and how can reaction conditions be optimized for improved yields?

- Methodological Answer : Synthesis of bisamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, bis-alkylation of ethyl isocyanoacetate with dibromo derivatives (e.g., α,α'-dibromo-o-xylene analogs) can yield structurally similar compounds . Optimization strategies include:

- Temperature control (e.g., 60–80°C for reduced side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Catalyst use (e.g., K₂CO₃ for deprotonation).

- Post-synthesis purification via column chromatography or recrystallization.

Q. Which analytical techniques are most suitable for characterizing o-Phthalic acid bis(diethylamide) and its derivatives?

- Methodological Answer :

- UPLC-MS/MS : Effective for quantifying trace amounts in biological matrices, with sensitivity enhanced by electrospray ionization (ESI) .

- ¹H NMR : Identifies proton environments, confirming diethylamide substituents and aromatic backbone integrity .

- LC-MS (ESI) : Validates molecular ion peaks and fragmentation patterns, critical for structural elucidation .

- FT-IR : Detects functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for amide bonds) .

Advanced Research Questions

Q. How do structural modifications of o-Phthalic acid bis(diethylamide) influence its physicochemical properties and biological interactions?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases metabolic stability but may reduce solubility. Computational tools (e.g., DFT) model electronic effects on reactivity .

- LogP Optimization : Adjust diethylamide chain length to balance lipophilicity and membrane permeability. Experimental logP values correlate with HPLC retention times .

- Biological Assays : Use in vitro models (e.g., cytochrome P450 inhibition assays) to study metabolite formation and toxicity .

Q. What metabolic pathways degrade o-Phthalic acid derivatives in microbial systems, and how can these inform environmental risk assessments?

- Methodological Answer :

- Aerobic Biodegradation : Thermophilic Geobacillus spp. metabolize o-phthalic acid via protocatechuic acid, confirmed by 3,4-PCDase activity and TLC/GC-MS metabolite profiling (e.g., benzoic acid as a decarboxylation product) .

- Enzymatic Studies : Purify dioxygenases from Pseudomonas spp. to characterize ring cleavage mechanisms. Activity assays require NADH consumption monitoring at 340 nm .

- Environmental Modeling : Integrate half-life data (from OECD 301B tests) with soil adsorption coefficients (Koc) to predict persistence .

Q. How can computational models address data gaps in predicting the environmental fate and toxicity of o-Phthalic acid bis(diethylamide)?

- Methodological Answer :

- QSAR Models : Train algorithms on existing phthalate datasets to estimate ecotoxicity (e.g., Daphnia magna LC50) .

- Molecular Dynamics : Simulate interactions with lipid bilayers to assess bioaccumulation potential.

- Read-Across Strategies : Apply toxicity data from structurally similar phthalates (e.g., DEHP) while adjusting for differences in ester hydrolysis rates .

Q. How should researchers resolve contradictions in toxicity data across studies on phthalate derivatives?

- Methodological Answer :

- Confounding Variables : Standardize test conditions (e.g., serum-free media in vitro to avoid albumin binding) .

- Dose-Response Analysis : Use benchmark dose (BMD) modeling to compare NOAEL/LOAEL values across studies .

- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, weighted by sample size and methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.